hCAII-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

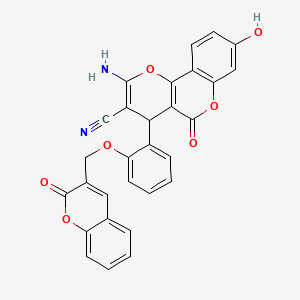

C29H18N2O7 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carbonitrile |

InChI |

InChI=1S/C29H18N2O7/c30-13-20-24(25-26(38-27(20)31)19-10-9-17(32)12-23(19)37-29(25)34)18-6-2-4-8-22(18)35-14-16-11-15-5-1-3-7-21(15)36-28(16)33/h1-12,24,32H,14,31H2 |

InChI Key |

HKHLGJWKGHEVRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)COC3=CC=CC=C3C4C(=C(OC5=C4C(=O)OC6=C5C=CC(=C6)O)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of hCAII-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-5, also referred to as degrader 5 in the primary literature, is a heterobifunctional degrader targeting human Carbonic Anhydrase II (hCAII).[1][2] Unlike traditional inhibitors that block the enzymatic activity of a protein, this compound operates through a distinct mechanism known as targeted protein degradation. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular composition, quantitative performance, and the experimental protocols used for its characterization.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound is a Proteolysis Targeting Chimera (PROTAC).[1][2] PROTACs are designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein.[3] The mechanism of action of this compound can be summarized in the following key steps:

-

Ternary Complex Formation: this compound, being a heterobifunctional molecule, possesses two distinct binding moieties. One end, a p-sulfamoyl benzamide derivative, binds to the target protein, hCAII.[1][4] The other end, a pomalidomide ligand, binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The simultaneous binding of this compound to both hCAII and CRBN results in the formation of a ternary complex (hCAII : this compound : CRBN).[1]

-

Ubiquitination: The formation of this ternary complex brings hCAII into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of hCAII.

-

Proteasomal Degradation: The polyubiquitinated hCAII is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades hCAII into smaller peptides, effectively removing it from the cell.

-

Catalytic Cycle: After inducing the ubiquitination of hCAII, this compound is released and can bind to another hCAII molecule and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.[3]

Molecular Composition of this compound

This compound is a chimeric molecule constructed from three key components:

-

hCAII-binding moiety: A p-sulfamoyl benzamide derivative that specifically binds to the active site of hCAII.[1][4]

-

E3 Ligase-binding moiety: Pomalidomide, a well-characterized ligand for the E3 ubiquitin ligase CRBN.[1][2]

-

Linker: A chemical linker that connects the hCAII-binding and CRBN-binding moieties, optimizing the formation of a stable and productive ternary complex.[1]

Quantitative Data

The degradation efficiency of this compound has been quantified in cellular assays. The key performance metrics are summarized in the table below.

| Parameter | Value | Cell Line | Treatment Duration | Reference |

| DC50 | 245 ± 246 nM | HEK293 | 24 hours | [1] |

| Dmax | 86% | HEK293 | 24 hours | [1] |

DC50 : The concentration of the degrader required to induce 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Culture

-

Cell Line: Human Embryonic Kidney (HEK293) cells are used as they endogenously express hCAII.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][6]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5][6]

-

Passaging: Cells are passaged upon reaching 80-90% confluency.[5] The cells are washed with Phosphate-Buffered Saline (PBS), detached using Trypsin-EDTA, and re-seeded in fresh culture medium.[5]

Western Blot Analysis for hCAII Degradation

This protocol is used to quantify the extent of hCAII degradation following treatment with this compound.

-

Cell Treatment: Seed HEK293 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or vehicle control, DMSO) for 24 hours.[1]

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add 100 µL of RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20 µg) onto a 12% SDS-polyacrylamide gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1 hour.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against hCAII (e.g., rabbit anti-hCAII) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the hCAII band intensity to the corresponding β-actin band intensity.[7]

-

hCAII Esterase Activity Assay

This assay is used to confirm that the hCAII-binding moiety of the degrader engages the active site of the enzyme.[1]

-

Principle: This is a colorimetric assay that measures the esterase activity of hCAII using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by hCAII produces p-nitrophenolate, which can be monitored spectrophotometrically at 405 nm.[1]

-

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 8.0.

-

Recombinant hCAII.

-

This compound or other inhibitors.

-

Substrate: p-nitrophenyl acetate (pNPA).

-

-

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of varying concentrations of this compound (or control inhibitor/vehicle).

-

Add 20 µL of recombinant hCAII (final concentration, e.g., 40 nM) and pre-incubate for 10 minutes at room temperature.[8]

-

Initiate the reaction by adding 20 µL of pNPA (final concentration, e.g., 500 µM).[8]

-

Immediately measure the absorbance at 405 nm every minute for 15 minutes using a plate reader.

-

-

Data Analysis: Calculate the rate of pNPA hydrolysis (change in absorbance per minute). Determine the percent inhibition for each concentration of the degrader and calculate the IC50 value.

Competition and Mechanistic Assays

These experiments are crucial to confirm that the degradation is dependent on the ternary complex formation and the proteasome.[1]

-

Competition Assay:

-

Pre-incubate HEK293 cells with an excess of a competitive hCAII inhibitor (e.g., acetazolamide) or a CRBN ligand (e.g., lenalidomide) for 1 hour.[1]

-

Treat the cells with this compound for 6 hours.[1]

-

Perform Western blot analysis as described above.

-

Expected Outcome: Pre-incubation with either the hCAII inhibitor or the CRBN ligand should rescue the degradation of hCAII, confirming that both binding events are necessary.[1]

-

-

Proteasome Inhibition Assay:

Conclusion

This compound is a potent PROTAC degrader that effectively induces the degradation of hCAII through the ubiquitin-proteasome system. Its mechanism relies on the formation of a ternary complex between hCAII, this compound, and the E3 ligase CRBN, leading to the ubiquitination and subsequent proteasomal degradation of hCAII. The experimental protocols detailed in this guide provide a robust framework for the characterization and validation of this compound and other similar PROTAC molecules. This targeted protein degradation approach offers a promising alternative to traditional enzyme inhibition for modulating the activity of hCAII in various physiological and pathological contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

- 6. horizondiscovery.com [horizondiscovery.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a New Modality: A Technical Guide to the Discovery and Synthesis of hCAII-IN-5, a Heterobifunctional Degrader of Human Carbonic Anhydrase II

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery and synthesis of a novel series of heterobifunctional degraders targeting human carbonic anhydrase II (hCAII), herein exemplified by the molecule designated hCAII-IN-5 (also referred to as degrader 5 in seminal literature). This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of targeted protein degradation.

Introduction: Beyond Inhibition to Degradation

Human carbonic anhydrase II (hCAII) is a well-studied zinc metalloenzyme involved in a multitude of critical physiological processes.[1] While traditional therapeutic strategies have focused on the development of small molecule inhibitors that target the enzyme's active site, this approach does not address the non-catalytic functions of hCAII, such as its role in supporting lactate transport in cancer cells through protein-protein interactions.[1][2] The advent of targeted protein degradation (TPD) offers a novel modality to abrogate both the catalytic and non-catalytic functions of hCAII by removing the entire protein from the cellular environment.

This guide focuses on a series of proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of hCAII.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The discovery of this compound and its analogs represents a significant step forward in the application of TPD to metalloenzymes.[1][2]

Discovery and Optimization of hCAII Degraders

The discovery of this compound was the result of a systematic effort to develop small-molecule degraders of hCAII. The core strategy involved linking a known hCAII-binding moiety, a p-sulfamoyl benzamide, to a ligand for an E3 ligase, in this case, pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[1] A series of ten initial candidates were synthesized and evaluated for their ability to induce hCAII degradation.

From this initial screen, two compounds, designated as degrader 4 and degrader 5 (this compound), emerged as promising leads. Further optimization of the linker connecting the two binding moieties led to the development of compound 11, which demonstrated significantly improved potency and efficacy.[1]

Logical Workflow for hCAII Degrader Discovery

Caption: A flowchart illustrating the discovery and optimization process for hCAII degraders.

Quantitative Data Summary

The efficacy of the hCAII degraders was quantified through dose-response experiments, determining the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (DMax). The inhibitory activity of the parent compounds on hCAII's catalytic function was also assessed via IC50 values.

| Compound | DC50 (nM) | DMax (%) | IC50 (nM) |

| Degrader 4 | 245 ± 246 | 86 | ≤ 20 |

| This compound (Degrader 5) | 5 ± 3 | 96 | ≤ 20 |

| Degrader 11 | 0.5 ± 0.3 | 100 | Not Reported |

| Acetazolamide (Control) | Not Applicable | Not Applicable | ≤ 20 |

| Table 1: Quantitative data for key hCAII degraders and the control inhibitor, acetazolamide. Data sourced from reference[1]. |

Synthesis Protocols

The synthesis of the hCAII degraders was accomplished through a straightforward, two-step process.[1] The general procedure involves the reaction of an amino-containing aromatic sulfonamide with an appropriate linker, followed by coupling with the E3 ligase ligand.

General Synthesis of this compound (Degrader 5)

A representative synthesis involves the following key steps:

-

Linker Attachment to Sulfonamide Core: A commercially available sulfonamide with a reactive amine is reacted with a bifunctional linker containing a leaving group (e.g., a halogen) on one end and a protected amine or carboxylic acid on the other. This reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., potassium carbonate).

-

Coupling with Pomalidomide: Following deprotection if necessary, the linker-sulfonamide intermediate is coupled to a pomalidomide derivative. This is often achieved through an amide bond formation using standard peptide coupling reagents or via nucleophilic aromatic substitution if the pomalidomide moiety has a suitable leaving group.

Synthesis Pathway Diagram

Caption: A simplified diagram of the synthetic pathway for this compound.

Experimental Protocols

Western Blot Analysis for hCAII Degradation

-

Cell Culture and Treatment: Human embryonic kidney 293 (HEK293) cells are cultured under standard conditions. For degradation assays, cells are treated with the desired concentrations of the degrader compounds (e.g., this compound) or vehicle control (DMSO) for a specified period (e.g., 24 hours).[1][2]

-

Cell Lysis and Protein Quantification: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors. The total protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for hCAII. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.

-

Detection and Quantification: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ), and the hCAII levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.[1][2]

Mechanism of Action Assays

-

Competition Assays: To confirm that the degradation is dependent on the formation of a ternary complex (hCAII-degrader-CRBN), competition experiments are performed. HEK293 cells are pre-incubated with an excess of either a hCAII inhibitor (e.g., acetazolamide) or a CRBN ligand (e.g., lenalidomide) for 1 hour before treatment with the degrader.[1][2] The rescue of hCAII from degradation in the presence of these competitors indicates a PROTAC-mediated mechanism.

-

Proteasome Inhibition: To verify that the degradation is mediated by the ubiquitin-proteasome system (UPS), cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 1 hour prior to the addition of the degrader.[1][2] The inhibition of degradation in the presence of the proteasome inhibitor confirms the involvement of the UPS.

Mechanism of Action: The PROTAC Cycle

This compound functions as a classic heterobifunctional degrader, inducing the degradation of hCAII through the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to hCAII via its sulfonamide moiety and to the CRBN E3 ligase via its pomalidomide moiety, forming a ternary hCAII-degrader-CRBN complex.[1]

-

Ubiquitination: The formation of this complex brings hCAII into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of hCAII.

-

Proteasomal Degradation: The polyubiquitinated hCAII is then recognized and degraded by the 26S proteasome.

-

Recycling: After the degradation of the target protein, this compound is released and can engage in another cycle of degradation.

hCAII Degradation Signaling Pathway

References

Technical Guide: A Comprehensive Analysis of a Potent Human Carbonic Anhydrase II (hCAII) Degrader

Disclaimer: The specific compound "hCAII-IN-5" was not identified in publicly available research literature. This guide provides a detailed analysis of a well-characterized and potent human Carbonic Anhydrase II (hCAII) degrader, Compound 11 , from a recent study on heterobifunctional degraders. This information is presented to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in targeted protein degradation of hCAII.

Introduction

Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[1][2] Its involvement in diseases such as glaucoma and certain cancers has made it a significant therapeutic target.[1][3] While traditional small molecule inhibitors have been developed, targeted protein degradation has emerged as a promising alternative therapeutic modality.[1][4] This document details the chemical structure, properties, and mechanism of action of Compound 11, a highly potent heterobifunctional degrader of hCAII.[1][5]

Chemical Structure and Properties

Compound 11 is a Proteolysis Targeting Chimera (PROTAC) that consists of a ligand for hCAII (a p-sulfamoyl benzamide derivative), a linker, and a ligand for the E3 ubiquitin ligase cereblon (CRBN) (a pomalidomide derivative).[1] The structure is designed to induce the degradation of hCAII by bringing it into proximity with the E3 ligase machinery of the cell.

Table 1: Physicochemical and Pharmacodynamic Properties of hCAII Degraders

| Compound | DC50 (nM) | Dmax (%) | Linker Characteristics |

| 4 | ~50 | Not specified | 12-atom linker |

| 5 | 5 ± 3 | 96 | Not specified, but more potent than 4 |

| 11 | 0.5 ± 0.3 | 100 | Purely aliphatic linker, optimized from 4 |

Data sourced from O'Herin et al., 2023.[1][5]

Mechanism of Action: Targeted Protein Degradation

Compound 11 functions by hijacking the cell's ubiquitin-proteasome system (UPS) to selectively degrade hCAII.[1] The molecule simultaneously binds to hCAII and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of hCAII, marking it for degradation by the proteasome.

Caption: Mechanism of Action of Compound 11 as a PROTAC for hCAII degradation.

Experimental Protocols

Dose-Response Degradation Assay

This protocol is used to determine the concentration-dependent degradation of hCAII by Compound 11.

-

Cell Culture: HEK293 cells are cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of Compound 11 (e.g., 5 pM to 15 μM) or vehicle (DMSO) for 24 hours.

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Western Blotting:

-

Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.

-

Proteins are separated by electrophoresis and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for hCAII and a loading control antibody (e.g., actin).

-

A secondary antibody conjugated to a detectable marker is used for visualization.

-

-

Quantification: The intensity of the hCAII band is quantified and normalized to the loading control.

-

Data Analysis: The percentage of hCAII degradation is plotted against the logarithm of the Compound 11 concentration, and the DC50 value is determined using a sigmoidal fit.[1][5]

Caption: Experimental workflow for determining the dose-response degradation of hCAII.

Competition Assay

This experiment is performed to confirm that the degradation activity of Compound 11 is dependent on its binding to both hCAII and CRBN.[5]

-

Pre-incubation: HEK293 cells are pre-incubated for 1 hour with either:

-

An excess of a known hCAII inhibitor (e.g., acetazolamide) to block the hCAII binding site.

-

An excess of a known CRBN ligand (e.g., lenalidomide) to block the CRBN binding site.

-

-

Treatment: Cells are then treated with a fixed concentration of Compound 11 (e.g., 50 nM) for 6 hours.

-

Analysis: The level of hCAII is assessed by Western blotting as described above. A rescue from degradation in the pre-treated cells compared to cells treated with Compound 11 alone confirms the requirement of both binding events for its activity.[1][5]

Summary and Future Directions

Compound 11 demonstrates sub-nanomolar potency in degrading hCAII, with a DC50 of 0.5 nM and complete degradation (Dmax of 100%).[1][5] It shows sustained degradation activity and does not exhibit a significant "hook effect" at higher concentrations.[1][5] Mechanistic studies confirm its action as a heterobifunctional degrader that relies on the formation of a ternary complex with hCAII and CRBN to induce proteasomal degradation.[1][5]

Further research should focus on the selectivity of Compound 11 against other carbonic anhydrase isoforms, its pharmacokinetic and pharmacodynamic properties in vivo, and its therapeutic potential in relevant disease models. The development of such potent and specific degraders opens new avenues for therapeutic intervention in diseases where hCAII is implicated.

References

- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Solution and Crystal Properties of Co(II)-Substituted Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders (Journal Article) | OSTI.GOV [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

hCAII-IN-5: A Technical Overview of its Profile as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the inhibitor hCAII-IN-5, focusing on its activity against human Carbonic Anhydrase II (hCA II). While this compound has been identified as a potent inhibitor of hCA II, a complete selectivity profile against other carbonic anhydrase (CA) isoforms is not yet publicly available in the scientific literature. This document summarizes the existing data for this compound and presents a comprehensive guide to the experimental protocols used to determine CA inhibitor selectivity, using data for other inhibitors as a template for a full profile.

Introduction to this compound

This compound (also reported as compound 12h) is a novel, potent, and selective inhibitor of human Carbonic Anhydrase II (hCA II).[1][2][3][4] Belonging to a class of coumarin-based compounds, it has demonstrated significant inhibitory activity against the cytosolic hCA II isoform.[2][3] The development of selective hCA II inhibitors is of great interest for therapeutic applications where the modulation of this specific isoform is desired, while avoiding off-target effects associated with the inhibition of other CAs.[5]

Quantitative Data: Inhibition Profile

Currently, the publicly available data for this compound is limited to its inhibitory activity against hCA II.

Table 1: Inhibition Data for this compound against hCA II

| Inhibitor | Target Isoform | Inhibition Value (IC₅₀) |

| This compound (12h) | hCA II | 4.55 ± 0.22 μM |

| Data sourced from Arif et al., 2022.[2][3] |

Illustrative Selectivity Profile

To provide a comprehensive understanding of how a full selectivity profile is typically presented, Table 2 illustrates the inhibition constants (Kᵢ) for a different, well-characterized carbonic anhydrase inhibitor against multiple CA isoforms. Note: This data is not for this compound and is for illustrative purposes only.

Table 2: Example Selectivity Profile of a CA Inhibitor (Data Not for this compound)

| CA Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | >10000 |

| hCA II | >10000 |

| hCA IX | 30.0 |

| hCA XII | 3.6 |

| Illustrative data based on a known selective CA inhibitor. |

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound against various CA isoforms is typically achieved through established enzymatic assays. The two most common methods are the stopped-flow CO₂ hydration assay and the esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrases—the hydration of carbon dioxide. The assay monitors the pH change that occurs during the enzymatic reaction.

Methodology:

-

Reagent Preparation:

-

A buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) is prepared.

-

A solution of the purified recombinant human CA isoform is prepared in the same buffer.

-

A CO₂-saturated water solution is prepared by bubbling CO₂ gas into chilled, deionized water.

-

The inhibitor (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

-

Instrumentation:

-

A stopped-flow spectrophotometer is used to rapidly mix the enzyme and substrate solutions and monitor the reaction.

-

-

Procedure:

-

The enzyme solution, with or without the inhibitor, is mixed with the CO₂-saturated solution in the stopped-flow instrument.

-

The hydration of CO₂ to bicarbonate and a proton (H⁺) is catalyzed by the CA enzyme, causing a rapid change in pH.

-

The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is determined from the slope of the absorbance curve.

-

-

Data Analysis:

-

The initial reaction rates are measured at different inhibitor concentrations.

-

The inhibition constant (Kᵢ) is calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).

-

Colorimetric Esterase Activity Assay

A simpler, higher-throughput alternative to the stopped-flow method measures the esterase activity of CAs, which is also inhibited by active site inhibitors.

Methodology:

-

Reagent Preparation:

-

An assay buffer (e.g., Tris-HCl) is prepared.

-

A solution of the purified CA isoform is prepared in the assay buffer.

-

A stock solution of the substrate, p-nitrophenyl acetate (p-NPA), is prepared in a solvent like acetonitrile.

-

The inhibitor (this compound) is dissolved and serially diluted.

-

-

Procedure (96-well plate format):

-

The assay buffer, inhibitor solution (at various concentrations), and enzyme solution are added to the wells of a microplate.

-

The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding the p-NPA substrate to all wells.

-

The hydrolysis of p-NPA by the CA enzyme releases p-nitrophenol, a yellow-colored product.

-

The increase in absorbance at a specific wavelength (typically 400-405 nm) is measured over time using a microplate reader.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the absorbance vs. time curves.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for CA Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against a carbonic anhydrase isoform.

Caption: General workflow for determining CA inhibition.

Logic for Selectivity Profile Determination

The determination of a selectivity profile involves a comparative analysis of the inhibitor's potency against a panel of different CA isoforms.

Caption: Logic for determining inhibitor selectivity.

Conclusion

This compound is a confirmed potent inhibitor of the hCA II isoform. While a comprehensive selectivity profile against other CA isoforms is not yet available in the literature, the established methodologies for determining such profiles are well-defined. Further research is required to fully elucidate the selectivity of this compound and its potential as a targeted therapeutic agent. The protocols and frameworks provided in this guide offer a robust foundation for the continued investigation of this and other novel carbonic anhydrase inhibitors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical and Kinetic Properties of hCAXII

An In-depth Technical Guide on the Role of Human Carbonic Anhydrase XII (hCAXII) in Physiological Processes

Introduction

Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc-containing metalloenzyme that plays a crucial role in a variety of physiological and pathological processes. As a member of the α-carbonic anhydrase (CA) family, its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3][4] Unlike cytosolic isoforms, hCAXII's catalytic domain is oriented extracellularly, positioning it to significantly influence the pH of the extracellular microenvironment.[4][5][6] Its expression is tightly regulated, notably by factors such as hypoxia and hormones, and it is found in numerous normal tissues, including the kidney, eye, and gastrointestinal tract.[7][8] Overexpression of hCAXII is a hallmark of various cancers, where it contributes to tumor acidosis, proliferation, and metastasis, making it a significant target for drug development.[3][5][9][10] This guide provides a comprehensive overview of the biochemical properties, physiological functions, and pathological implications of hCAXII, along with detailed experimental protocols for its study.

hCAXII is characterized as a high-activity enzyme.[7] Its catalytic efficiency for CO₂ hydration is near the diffusion-controlled limit, underscoring its capacity for rapid pH regulation. The kinetic properties of the soluble, secretory form of hCAXII have been shown to be identical to the native transmembrane form, validating its use in drug screening assays.[11]

Table 1: Kinetic Parameters for hCAXII Catalytic Activity

| Substrate | Kinetic Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| CO₂ Hydration | kcat/Km | (3.4 ± 0.3) x 10⁷ M⁻¹s⁻¹ | 25°C, pH 7.1 | [11] |

| CO₂ Hydration | Apparent pKa | 7.1 ± 0.1 | 25°C | [11] |

| 4-Nitrophenylacetate Hydrolysis | kcat/Km | 90 ± 2 M⁻¹s⁻¹ | 25°C, pH 7.1 | [11] |

| 4-Nitrophenylacetate Hydrolysis | Apparent pKa | 7.1 ± 0.1 | 25°C |[11] |

Physiological Roles of hCAXII

hCAXII is expressed in a variety of normal tissues where it participates in specialized physiological functions, primarily related to pH and ion homeostasis.

Renal Physiology

In the human kidney, hCAXII is one of the predominant membrane-associated isoforms, alongside CAIV.[2][12] It is localized to the basolateral membrane of renal tubules.[2][7][13] This strategic positioning allows hCAXII to facilitate the efflux of bicarbonate from tubular cells into the interstitium by enhancing the dehydration of carbonic acid.[2][7][14] This function is critical for the reabsorption of filtered bicarbonate, a cornerstone of systemic acid-base balance.[14] While cytosolic CAII accounts for the vast majority of renal CA activity, the membrane-bound isoforms like CAXII are essential for efficient vectorial transport of bicarbonate.[12][13]

Ocular Physiology

hCAXII is expressed in the non-pigmented ciliary epithelial cells of the human eye.[7][15] This localization suggests a role in the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[7][15] Studies have shown a significant overexpression of CAXII in the ciliary epithelium of individuals with glaucoma, indicating its potential involvement in the pathophysiology of this disease.[7][15] This makes hCAXII a potential therapeutic target for glaucoma management, alongside the well-established target CAII.[16]

Other Tissues

hCAXII expression is also documented in several other tissues:

-

Gastrointestinal Tract: Found in the large intestine, but absent from the small intestine.[7]

-

Reproductive Tissues: Detected at the basolateral surface of epithelial cells in the endometrium and male efferent ducts, suggesting a role in bicarbonate and proton homeostasis in these systems.[7]

-

Sweat Glands: Expression in sweat glands may contribute to salt homeostasis.[7]

Role of hCAXII in Pathophysiology: Cancer

The most extensively studied role of hCAXII is in oncology. Its expression is significantly upregulated in a wide range of solid tumors, including renal, breast, and lung cancers, often in response to the hypoxic tumor microenvironment.[3][8][9][17]

pH Regulation in the Tumor Microenvironment

In hypoxic tumors, increased glycolysis leads to the production of acidic metabolites, resulting in intracellular and extracellular acidosis.[3][10][18] hCAXII, along with hCAIX, is a key enzyme induced by Hypoxia-Inducible Factor (HIF) that helps cancer cells adapt to these conditions.[18][19] By catalyzing the hydration of extracellular CO₂, hCAXII produces bicarbonate, which can be transported into the cell to buffer intracellular pH (pHi), and protons, which contribute to the acidification of the extracellular space (pHe).[5][18][20] This "reversed" pH gradient (alkaline inside, acidic outside) promotes tumor cell survival, proliferation, and invasion.[5][18]

Invasion and Metastasis

The acidic extracellular microenvironment created by hCAXII activity facilitates the degradation of the extracellular matrix (ECM) and enhances the activity of proteases, thereby promoting cancer cell invasion and metastasis.[9][21] Studies have shown that inhibiting hCAXII can impair melanoma cell migration and invasion.[22] There is evidence of interaction between CAs and ion transporters, as well as cell adhesion molecules like integrins and E-cadherin, which are all critical for metastasis.[21]

Therapeutic Resistance

The acidic tumor microenvironment is a known factor in resistance to chemotherapy and radiotherapy. hCAXII contributes to this phenomenon. It has been shown that CAXII is co-expressed with the P-glycoprotein (Pgp) drug efflux pump in resistant cancer cells, and inhibition of CAXII can help overcome Pgp-mediated drug resistance.[1][4]

hCAXII in Signaling Pathways

hCAXII expression and function are integrated with key cellular signaling pathways, particularly those active in cancer.

HIF-1α Pathway

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of a suite of genes that promote adaptation and survival, including CA12.[8][9][18][19] This direct transcriptional regulation links the metabolic state of the tumor to the machinery for pH control.

Caption: HIF-1α regulation of CA12 gene expression under hypoxia.

Hedgehog (Hh) Pathway in Melanoma

In melanoma cells, a connection has been established between the Hedgehog (Hh) signaling pathway and CAXII. Silencing of key Hh pathway components, such as Smoothened (SMO) and the transcription factor GLI1, leads to a downregulation of CAXII expression. This suggests that CAXII may be a downstream effector of Hh signaling, and their combined inhibition impairs melanoma cell invasion.[22]

Caption: Hedgehog pathway's role in CAXII expression and melanoma invasion.

Regulation of Tumor Microenvironment pH

The primary signaling output of hCAXII activity is the modulation of pH. This process involves close cooperation with various ion transporters to manage the influx of bicarbonate and efflux of protons, ultimately creating a microenvironment favorable for tumor progression.

Caption: hCAXII-mediated regulation of intracellular and extracellular pH.

hCAXII as a Therapeutic Target

Given its limited expression in normal tissues and significant upregulation in tumors, hCAXII is an attractive target for anticancer therapies.[3][9] A variety of small molecule inhibitors have been developed, primarily based on sulfonamide and coumarin scaffolds.[1][3][23]

Table 2: Selected Inhibitors of hCAXII

| Compound | Class | hCAXII KI (nM) | hCAIX KI (nM) | Selectivity | Source |

|---|---|---|---|---|---|

| Acetazolamide (AZA) | Sulfonamide | 83 | 59 | Low | [1] |

| SLC-0111 | Ureido-sulfonamide | 4.5 | 45 | CAXII > CAIX | [10] |

| Compound 7i | Sulfonamide derivative | 123 | - | - | [1] |

| Compound 17 | Sulfocoumarin | 2.8 | >1000 | High for CAXII | [24] |

| EMAC10157 series | Coumarin | Submicromolar | Submicromolar | Active on both | [23] |

| Carboxylate Inhibitors | 2,4-dioxothiazolidinyl acetic acids | 300 - 930 | Ineffective | High for CAXII |[16] |

Appendix: Key Experimental Protocols

A.1. Stopped-Flow Assay for CO₂ Hydration Activity

This is the gold standard method for measuring the catalytic activity of CAs and their inhibition.[25] It measures the rapid pH change associated with the CO₂ hydration reaction.

Principle: The enzyme-catalyzed hydration of CO₂ produces a proton, causing a drop in the pH of a buffered solution. This pH change is monitored in real-time using a pH indicator and a spectrophotometer. The initial rate of the reaction is determined.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution (e.g., 25 mM HEPES or TRIS) with a specific pH (e.g., 7.5). Maintain a constant ionic strength (e.g., 0.2 M with Na₂SO₄).[11]

-

Enzyme Solution: Prepare a stock solution of purified recombinant hCAXII in the assay buffer. The final concentration in the assay should be determined empirically.

-

CO₂ Substrate Solution: Prepare CO₂-saturated deionized water by bubbling with CO₂ gas.[26] The concentration of CO₂ will range from approximately 1.7 to 17 mM.[23][27]

-

Inhibitor Solutions (for KI determination): Prepare stock solutions of inhibitors (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and perform serial dilutions.[23]

-

-

Instrument Setup:

-

Assay Execution:

-

Load one syringe of the stopped-flow apparatus with the enzyme solution (with or without pre-incubated inhibitor) in assay buffer containing the pH indicator.

-

Load the second syringe with the CO₂-saturated solution.

-

Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.

-

Record the change in absorbance over time for the initial 5-10% of the reaction to determine the initial velocity.[23][27]

-

Repeat the measurement for a range of CO₂ concentrations.

-

Measure the uncatalyzed rate (without enzyme) and subtract it from the rates observed in the presence of the enzyme.[23][27]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the absorbance data.

-

For KI determination, plot the reaction rates against inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the inhibition constant (KI).

-

Caption: Workflow for a stopped-flow CO₂ hydration assay.

A.2. Wilbur-Anderson Assay for CA Activity

This is a classical, simpler method for determining CA activity, though less precise than the stopped-flow technique.[28]

Principle: The assay measures the time required for the pH of a buffer solution to drop from 8.3 to 6.3 at 0°C after the addition of CO₂-saturated water. The enzyme shortens this time compared to the uncatalyzed reaction.[28]

Methodology:

-

Reagent Preparation:

-

Buffer: 20 mM Tris-HCl buffer.[28]

-

Substrate: Ice-cold, CO₂-saturated water.

-

Enzyme Sample: A known concentration of the enzyme sample, kept on ice.

-

-

Assay Execution:

-

Place a defined volume of the buffer in a vessel maintained at 0°C.

-

Add the enzyme sample to the buffer.

-

Rapidly add a defined volume of the ice-cold, CO₂-saturated water to start the reaction.

-

Immediately start a timer and measure the time (T) required for the pH to drop from 8.3 to 6.3.

-

Perform a control experiment without the enzyme to measure the uncatalyzed reaction time (T₀).

-

-

Data Analysis:

-

Calculate Wilbur-Anderson Units (WAU) using the formula: WAU = (T₀ - T) / T.[29]

-

One WAU represents the amount of enzyme that doubles the rate of the uncatalyzed reaction.

-

A.3. Immunohistochemistry (IHC) for Tissue Expression

IHC is used to visualize the localization and distribution of hCAXII protein in tissue sections.

Principle: A primary antibody specific to hCAXII binds to the protein in the tissue. A secondary antibody, conjugated to an enzyme (like horseradish peroxidase) or a fluorophore, binds to the primary antibody. A substrate is then added, which reacts with the enzyme to produce a colored precipitate or a fluorescent signal at the location of the protein.

Methodology:

-

Tissue Preparation:

-

Fix tissue samples in formalin and embed them in paraffin.

-

Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.

-

Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (e.g., using a citrate buffer, pH 6.0) to unmask the antigenic sites.

-

-

Staining Procedure:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).

-

Incubate the sections with the primary anti-hCAXII antibody at a predetermined optimal dilution overnight at 4°C.

-

Wash the slides with a buffer (e.g., PBS).

-

Incubate with a biotinylated secondary antibody.

-

Wash, then incubate with an avidin-biotin-peroxidase complex.

-

Develop the color using a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

-

Analysis:

-

Dehydrate the slides, clear with xylene, and mount with a coverslip.

-

Examine the slides under a light microscope.

-

Score the staining based on intensity and the percentage of positive cells (e.g., focal vs. diffuse).[8]

-

References

- 1. researchgate.net [researchgate.net]

- 2. The role of carbonic anhydrases in renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential Novel Role of Membrane-Associated Carbonic Anhydrases in the Kidney [mdpi.com]

- 13. Physiology and molecular biology of renal carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prognostic value of carbonic anhydrase XII (CA XII) overexpression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. | Semantic Scholar [semanticscholar.org]

- 19. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Role of the Hedgehog Pathway and CAXII in Controlling Melanoma Cell Migration and Invasion in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hybrid and Chimeric Heterocycles for the Inhibition of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Carbonic Anhydrase Activity Assay [protocols.io]

- 27. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

- 29. 2.8. Carbonic anhydrase assay [bio-protocol.org]

An In-Depth Technical Guide on Preliminary In Vitro Studies of hCAII-Targeting PROTACs

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of novel heterobifunctional degraders targeting human Carbonic Anhydrase II (hCAII). The focus is on a series of Proteolysis Targeting Chimeras (PROTACs), particularly compounds identified as 4, 5, and the optimized degrader 11, which utilize a simple aryl sulfonamide fragment to target hCAII for degradation via the Cereblon (CRBN) E3 ubiquitin ligase pathway.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the targeted protein degradation of hCAII.

Core Concept: Targeted Protein Degradation of hCAII

Human Carbonic Anhydrase II is a zinc metalloenzyme crucial for various physiological processes, including pH regulation and CO2 transport.[3][4] Its inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[1][2] Beyond enzymatic inhibition, targeted degradation of hCAII presents a novel therapeutic modality. The PROTACs discussed herein are designed to induce the degradation of hCAII by recruiting the cellular ubiquitin-proteasome system.[1]

These heterobifunctional molecules link an hCAII-binding moiety (an aryl sulfonamide) to a ligand for the E3 ubiquitin ligase CRBN (pomalidomide).[1] This dual binding induces the formation of a ternary complex between hCAII, the PROTAC, and CRBN, leading to the ubiquitination of hCAII and its subsequent degradation by the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in vitro characterization of the hCAII PROTACs.

Table 1: In Vitro hCAII Binding Affinity and Degradation Efficacy

| Compound | hCAII IC50 (nM) | % hCAII Degradation (at 5 µM, 24h) | DC50 (nM) | DMax (%) |

| 4 | ≤20 | 64% | Not Reported | Not Reported |

| 5 | ≤20 | 85% | 5 ± 3 | 96% |

| 11 | Not Reported | Not Reported | 0.5 ± 0.3 | 100% |

| Acetazolamide (AAZ) | ≤20 | Not Applicable | Not Applicable | Not Applicable |

Data sourced from HEK293 cells.[1]

Table 2: Time-Course of hCAII Degradation by Compound 11

| Time (hours) | % hCAII Remaining (at 50 nM) |

| 2 | Significant Depletion Observed |

| 6 | Maximal Degradation Reached |

| 48 | Sustained Degradation |

Data sourced from HEK293 cells.[1][2]

Experimental Protocols

hCAII Inhibition Assay

The inhibitory activity of the compounds against hCAII was determined using a colorimetric assay that monitors the enzymatic cleavage of a substrate.

-

Enzyme Preparation: Recombinantly expressed hCAII was utilized.

-

Incubation: The enzyme was pre-incubated with the test compounds (degrader candidates).

-

Substrate Addition: p-nitrophenyl acetate (PNPA) was added to the mixture. PNPA is hydrolyzed by hCAII to produce p-nitrophenolate.

-

Absorbance Measurement: The formation of p-nitrophenolate was monitored by measuring the absorbance at 405 nm over a period of 15 minutes.

-

Data Analysis: The degree of inhibition was calculated by comparing the rate of substrate hydrolysis in the presence of the inhibitor to that of an uninhibited control. The half-maximal inhibitory concentration (IC50) values were then determined.[2]

Cell Culture and Lysis for Western Blot Analysis

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells, known to express high levels of hCAII, were used.[1]

-

Dosing: Cells were treated with the specified concentrations of the degrader compounds or vehicle control (DMSO) for the indicated durations (e.g., 24 hours for single-point screens).

-

Cell Lysis: After treatment, the cells were lysed to release the total cellular protein content.

-

Protein Quantification: The total protein concentration in the lysates was determined to ensure equal loading for subsequent analysis.

Western Blot Analysis for hCAII Degradation

-

Sample Preparation: Cell lysates were prepared with loading buffer and denatured.

-

Gel Electrophoresis: Equal amounts of protein from each sample were separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane was incubated with a primary antibody specific for hCAII and a primary antibody for a loading control (e.g., β-actin). Subsequently, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for signal detection.

-

Signal Detection and Quantification: The protein bands were visualized using a chemiluminescent substrate, and the band intensities were quantified. The relative abundance of hCAII was normalized to the loading control and compared to the vehicle-treated control to determine the percentage of degradation.[1]

Competition and Mechanistic Assays

To confirm the PROTAC-mediated mechanism of action, competition experiments were performed.

-

Pre-incubation: HEK293 cells were pre-incubated for 1 hour with either an hCAII binder (acetazolamide) or a CRBN binder (lenalidomide) at a concentration of 5 µM.

-

PROTAC Treatment: Following pre-incubation, the cells were treated with compound 11 (50 nM) for 6 hours.

-

Analysis: The levels of hCAII were assessed by Western blot analysis to determine if the pre-incubation with the binders could rescue the degradation of hCAII.[1][2]

To confirm the dependency on the ubiquitin-proteasome system (UPS), cells were pre-treated with a proteasome inhibitor (MG132) before the addition of the degrader.[1][2]

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: hCAII Degradation by a PROTAC

Caption: The PROTAC-mediated degradation pathway of hCAII.

Experimental Workflow for hCAII Degradation Assessment

References

Navigating the Critical Path of Preclinical Research: A Technical Guide to the Solubility and Stability of hCAII-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physicochemical properties of hCAII-IN-5, a hypothetical inhibitor of human carbonic anhydrase II (hCAII), focusing on its solubility and stability for experimental applications. Due to the limited publicly available data for a specific compound named "this compound," this document serves as a comprehensive framework, offering standardized methodologies and data presentation formats applicable to novel carbonic anhydrase inhibitors. By following the protocols and data interpretation guidelines outlined herein, researchers can ensure the reliability and reproducibility of their in vitro and in vivo studies.

Quantitative Data Summary

Effective preclinical evaluation of any small molecule inhibitor necessitates a thorough understanding of its physical and chemical properties. The following tables provide a structured format for summarizing the key solubility and stability data for a carbonic anhydrase inhibitor like this compound. Researchers should aim to populate these tables with experimentally derived data.

Table 1: Solubility Profile of this compound

| Solvent/Buffer System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) | Observations |

| Deionized Water | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Shake-Flask | |||

| 0.1% DMSO in PBS, pH 7.4 | 25 | Nephelometry | Kinetic Solubility | ||

| Cell Culture Medium (e.g., DMEM) + 10% FBS | 37 | HPLC | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Visual | > 100 | > [X] | Stock Solution |

Table 2: Stability Profile of this compound

| Condition | Incubation Time (hours) | Temperature (°C) | % Remaining (HPLC) | Degradation Products Identified |

| PBS, pH 7.4 | 0, 2, 8, 24, 48 | 37 | ||

| PBS, pH 5.0 | 0, 2, 8, 24, 48 | 37 | ||

| PBS, pH 9.0 | 0, 2, 8, 24, 48 | 37 | ||

| Cell Culture Medium + 10% FBS | 0, 2, 8, 24, 48 | 37 | ||

| Aqueous Solution (light exposure) | 0, 24, 72 | 25 | ||

| Aqueous Solution (dark) | 0, 24, 72 | 25 | ||

| Multiple Freeze-Thaw Cycles (-20°C to RT) | 1, 3, 5 | N/A |

Experimental Protocols

Accurate determination of solubility and stability is foundational for the interpretation of biological data. The following are detailed methodologies for key experiments.

Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected aqueous buffers (e.g., water, PBS)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the desired aqueous buffer.

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully collect an aliquot of the supernatant.

-

Determine the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.

Kinetic Solubility Assay (Nephelometry)

This high-throughput method measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[1]

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Microplate reader with nephelometry capabilities

Procedure:

-

Prepare serial dilutions of the this compound DMSO stock solution in a 96-well plate.

-

Add the aqueous buffer to each well.

-

Measure the light scattering (nephelometry) of the solutions in the microplate reader over time.

-

The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Stability Assessment in Aqueous Buffers and Biological Media

This assay evaluates the chemical stability of this compound under various experimental conditions.

Materials:

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Aqueous buffers of different pH values (e.g., 5.0, 7.4, 9.0)

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

Incubator

-

HPLC system

Procedure:

-

Prepare solutions of this compound at a known concentration in the different buffers and media.

-

Incubate the solutions at a relevant temperature (e.g., 37°C).

-

At specified time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot from each solution.

-

Immediately analyze the samples by HPLC to determine the concentration of the parent compound.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualized Workflows and Pathways

Experimental Workflow for Solubility and Stability Assessment

Caption: Experimental workflow for determining solubility and stability.

hCAII Catalytic Cycle and Inhibition Mechanism

Human carbonic anhydrase II is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This catalytic activity is crucial for various physiological processes, including pH regulation and CO₂ transport.[2]

The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide substrate.[2] The resulting bicarbonate is then displaced by a water molecule, and the zinc-bound water is deprotonated to regenerate the active site for the next catalytic cycle.[2]

Aryl sulfonamides are a common class of hCAII inhibitors.[2][3] These inhibitors typically bind to the zinc ion in the active site, displacing the catalytic water/hydroxide molecule and preventing substrate binding.[2]

Caption: hCAII catalytic cycle and mechanism of inhibition.

References

An In-depth Technical Guide to Identifying the Primary Cellular Targets of hCAII-Targeting PROTACs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodology and scientific principles involved in identifying and validating the primary cellular targets of heterobifunctional degraders, specifically focusing on those designed to target human Carbonic Anhydrase II (hCAII). While the specific designation "hCAII-IN-5" does not correspond to a widely documented agent, this guide will use well-characterized hCAII-targeting PROTACs (Proteolysis Targeting Chimeras), such as compounds 4 , 5 , and 11 from recent literature, as illustrative examples to detail the target identification and validation process.[1][2]

Introduction to hCAII-Targeting PROTACs

Human Carbonic Anhydrase II is a zinc-dependent metalloenzyme crucial for various physiological processes, including pH regulation and CO2 transport.[1][2][3] Its inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[1][2] Beyond catalytic inhibition, recent interest has grown in modulating hCAII levels through targeted protein degradation.[1][2]

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system (UPS).[1][2] They consist of a ligand that binds to the target protein (in this case, hCAII), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The primary cellular targets of an hCAII-targeting PROTAC are therefore twofold:

-

The Target Protein: Human Carbonic Anhydrase II (hCAII).

-

The Recruited E3 Ligase: Cereblon (CRBN).

Quantitative Assessment of PROTAC Activity

The potency and efficacy of hCAII-targeting PROTACs are evaluated through various quantitative measures. The following table summarizes key data for exemplary hCAII degraders.

| Compound | Description | IC50 (hCAII Inhibition) | DC50 (hCAII Degradation) | Dmax (hCAII Degradation) |

| PROTAC 4 | p-sulfamoyl benzamide linked to pomalidomide | ≤20 nM[1] | Not specified | Not specified |

| PROTAC 5 | p-sulfamoyl benzamide linked to pomalidomide | ≤20 nM[1] | 5 ± 3 nM[1][2] | 96%[1][2] |

| PROTAC 11 | Optimized linker variant of PROTAC 5 | Not specified | 0.5 ± 0.3 nM[1][2] | 100%[1][2] |

| Acetazolamide | FDA-approved hCA inhibitor (control) | ≤20 nM[1] | N/A | N/A |

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments designed to confirm the primary cellular targets and mechanism of action of hCAII-targeting PROTACs.

Western Blotting for hCAII Degradation

Objective: To quantify the reduction in cellular hCAII levels following treatment with a PROTAC.

Methodology:

-

Cell Culture: HEK293 cells, known to express hCAII abundantly, are cultured in appropriate media.[1][2]

-

Treatment: Cells are treated with varying concentrations of the hCAII-targeting PROTAC (e.g., 50 pM to 15 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1][2]

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for hCAII. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the hCAII band is quantified using densitometry and normalized to the loading control. The percentage of hCAII degradation is calculated relative to the vehicle-treated control.

Competition Assays

Objective: To confirm that the observed degradation of hCAII is dependent on the PROTAC's engagement with both hCAII and the E3 ligase (CRBN).

Methodology:

-

Cell Culture and Pre-incubation: HEK293 cells are pre-incubated for 1 hour with either:

-

PROTAC Treatment: Following pre-incubation, the cells are treated with a fixed concentration of the hCAII-targeting PROTAC (e.g., 50 nM of compound 11) for a specified time (e.g., 6 hours).[1][2]

-

Analysis: hCAII levels are then assessed by Western blotting as described in Protocol 3.1. A successful competition assay will show that pre-treatment with either the hCAII inhibitor or the CRBN ligand prevents the PROTAC-induced degradation of hCAII.

Proteasome Inhibition Assay

Objective: To verify that the degradation of hCAII is mediated by the ubiquitin-proteasome system.

Methodology:

-

Cell Culture and Pre-treatment: HEK293 cells are pre-treated with a proteasome inhibitor (e.g., MG132) for a short period.[1][2]

-

PROTAC Co-treatment: The cells are then co-treated with the hCAII-targeting PROTAC and the proteasome inhibitor for a specified duration.

-

Analysis: hCAII levels are measured via Western blotting (Protocol 3.1). If the degradation is proteasome-dependent, the presence of the proteasome inhibitor will rescue the PROTAC-induced degradation of hCAII.

In Vitro hCAII Inhibition Assay

Objective: To determine the binding affinity of the PROTAC to hCAII by measuring its ability to inhibit the enzyme's catalytic activity.

Methodology:

-

Assay Principle: The assay measures the inhibition of hCAII-catalyzed hydration of CO2. This can be done using a stopped-flow spectrophotometer to monitor the change in pH.

-

Reaction Mixture: A buffered solution containing a known concentration of purified hCAII is prepared.

-

Inhibitor Addition: The hCAII-targeting PROTAC is added at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of a CO2-saturated solution.

-

Data Analysis: The initial rate of the reaction is measured for each inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Visualizing Signaling Pathways and Workflows

PROTAC-Mediated Degradation of hCAII

References

Foundational Research on Coumarin-Linked 1,2,4-Oxadiazoles: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Principles, Synthesis, and Biological Evaluation of Coumarin-1,2,4-Oxadiazole Scaffolds

Introduction

The hybridization of pharmacophores is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with enhanced efficacy and selectivity. This guide focuses on the foundational research of hybrid molecules combining coumarin and 1,2,4-oxadiazole moieties. Coumarins, a class of benzopyrones, are known for their wide range of biological activities, including anticoagulant, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The 1,2,4-oxadiazole ring, a five-membered heterocycle, serves as a bioisostere for amide and ester groups, conferring metabolic stability and acting as a versatile scaffold in drug design.[3] The conjugation of these two privileged structures has led to the discovery of potent and selective inhibitors for various therapeutic targets, particularly in the fields of oncology and neurodegenerative diseases. This document provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to coumarin-linked 1,2,4-oxadiazoles, intended for researchers, scientists, and drug development professionals.

Synthesis of Coumarin-Linked 1,2,4-Oxadiazoles

The synthesis of coumarin-linked 1,2,4-oxadiazoles typically involves a multi-step process, beginning with the functionalization of the coumarin scaffold, followed by the construction of the 1,2,4-oxadiazole ring. A general synthetic strategy involves the reaction of a coumarin derivative containing a carboxylic acid or a related functional group with an appropriate amidoxime.

A common synthetic route begins with a coumarin-3-carboxylic acid. This starting material is then converted to its corresponding acid chloride or activated ester, which subsequently reacts with a substituted amidoxime to form an O-acylamidoxime intermediate. This intermediate undergoes thermal or base-catalyzed cyclodehydration to yield the final 3-(5-substituted-1,2,4-oxadiazol-2-yl)-2H-chromen-2-one derivative.

Alternatively, the 1,2,4-oxadiazole ring can be constructed by reacting a coumarin-linked nitrile with hydroxylamine to form an amidoxime, which is then acylated and cyclized. Microwave-assisted synthesis has also been employed to improve reaction times and yields.[4]

Biological Activities and Therapeutic Potential

Coumarin-linked 1,2,4-oxadiazoles have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

A significant area of investigation for these hybrid molecules is their potential as anticancer agents. Certain derivatives have shown potent and selective inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII.[5][6] These isoforms are overexpressed in many hypoxic tumors and play a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH. The coumarin moiety often acts as a selective anchor, guiding the molecule to the active site of these specific isoforms.

| Compound | Target | Inhibition Constant (Kᵢ) | Reference |

| 6c | hCA IX | 23.6 nM | [5] |

| 6o | hCA XII | 1.0 nM | [5] |

| 7n | hCA IX | 2.34 µM | [7] |

| 7b | hCA XII | 0.16 µM | [7] |

Anti-Alzheimer's Activity

Several coumarin-1,2,4-oxadiazole hybrids have been investigated for their potential in treating Alzheimer's disease. A key mechanism of action is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. Some compounds have shown selective inhibition of BChE, which is of growing interest in Alzheimer's research.[4][8]

| Compound | Target | IC₅₀ | Reference |

| 5u | hBChE | 8.17 µM | [8] |

| 5v | hBChE | 9.56 µM | [8] |

| 4e | AChE | 29.56 µM | |

| 4g | AChE | 28.68 µM | |

| 4m | BuChE | 23.97 µM |

In addition to cholinesterase inhibition, some derivatives have demonstrated neuroprotective effects against Aβ-induced toxicity in neuronal cell lines.[8]

Antimicrobial Activity

The antimicrobial potential of coumarin-linked 1,2,4-oxadiazoles has also been explored. Certain synthesized compounds have exhibited activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[9] The specific mechanisms of their antimicrobial action are still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocols

General Synthesis of 3-(5-Substituted-1,2,4-oxadiazol-2-yl)-2H-chromen-2-ones

Materials:

-

Substituted coumarin-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or 1,1'-Carbonyldiimidazole (CDI)

-

Substituted amidoxime

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine)

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: To a solution of the coumarin-3-carboxylic acid in anhydrous DCM, add thionyl chloride or CDI portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess solvent and reagent under reduced pressure to obtain the crude acid chloride or activated ester.

-

Formation of O-Acylamidoxime: Dissolve the crude activated coumarin derivative and the substituted amidoxime in anhydrous THF. Add a base such as triethylamine or pyridine dropwise at 0 °C. Allow the reaction to stir at room temperature overnight.

-

Cyclodehydration: The resulting O-acylamidoxime intermediate can be cyclized by either heating the reaction mixture at reflux for 4-6 hours or by adding a suitable base and stirring at room temperature.

-

Purification: After completion of the reaction, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coumarin-linked 1,2,4-oxadiazole.

Cholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (coumarin-1,2,4-oxadiazole derivatives)

-

Donepezil or Galantamine as a positive control

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzymes, substrates, DTNB, and test compounds in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37 °C.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

Materials:

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compounds

-

Acetazolamide as a positive control

-

96-well microplate reader

Procedure:

-